Ethyl(7-nitro-9h-fluoren-2-yl)carbamate
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Overview
Description
Ethyl(7-nitro-9h-fluoren-2-yl)carbamate is a chemical compound with the molecular formula C16H14N2O4 and a molecular weight of 298.294 daltons It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains a nitro group at the 7th position and a carbamate group at the 2nd position of the fluorene ring
Preparation Methods
The synthesis of Ethyl(7-nitro-9h-fluoren-2-yl)carbamate typically involves the nitration of fluorene followed by the introduction of the carbamate group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the fluorene ring. The resulting nitrofluorene is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the efficient production of the desired compound.
Chemical Reactions Analysis
Ethyl(7-nitro-9h-fluoren-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl(7-nitro-9h-fluoren-2-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to undergo specific chemical reactions makes it useful in the study of enzyme-catalyzed processes and the development of enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Ethyl(7-nitro-9h-fluoren-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carbamate group can also participate in nucleophilic substitution reactions, modifying the activity of enzymes and other proteins .
Comparison with Similar Compounds
Ethyl(7-nitro-9h-fluoren-2-yl)carbamate can be compared with other similar compounds, such as:
Diethyl-(7-nitro-9h-fluoren-2-yl)-amine: This compound has a similar structure but with an amine group instead of a carbamate group.
2,7-Dichloro-9h-fluorene: This compound contains chlorine atoms instead of a nitro group and has different chemical properties and applications.
The uniqueness of this compound lies in its combination of a nitro group and a carbamate group, which allows for a wide range of chemical reactions and applications.
Properties
CAS No. |
6597-86-0 |
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Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
ethyl N-(7-nitro-9H-fluoren-2-yl)carbamate |
InChI |
InChI=1S/C16H14N2O4/c1-2-22-16(19)17-12-3-5-14-10(8-12)7-11-9-13(18(20)21)4-6-15(11)14/h3-6,8-9H,2,7H2,1H3,(H,17,19) |
InChI Key |
LZKWCQVOYBCWDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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